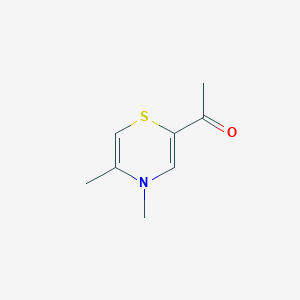
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method ensures the formation of the thiazine ring with the desired substituents.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an acetylcholinesterase inhibitor, which is significant in the treatment of Alzheimer’s disease.
Material Science: Thiazine derivatives are studied for their electroluminescent properties, making them useful in organic light-emitting diode (OLED) devices.
Biological Studies: The compound’s biological activity, including antioxidant and cytotoxic properties, is of interest for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in managing neurodegenerative conditions like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethanone: Another thiazine derivative with similar structural features.
Imidazo[2,1-b][1,3]thiazines: These compounds share the thiazine ring but have additional fused rings, offering different biological activities.
Uniqueness
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazine ring, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor and its electroluminescent properties make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
823801-73-6 |
|---|---|
Formule moléculaire |
C8H11NOS |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
1-(4,5-dimethyl-1,4-thiazin-2-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6-5-11-8(7(2)10)4-9(6)3/h4-5H,1-3H3 |
Clé InChI |
JWLYGRAZUVFSCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=CN1C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
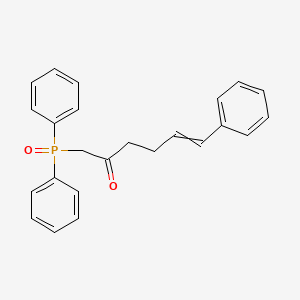

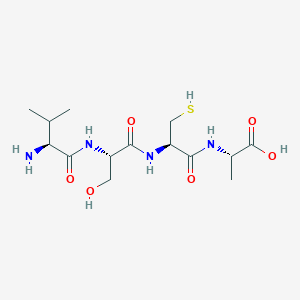
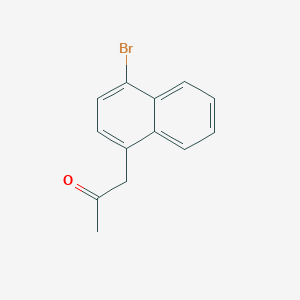
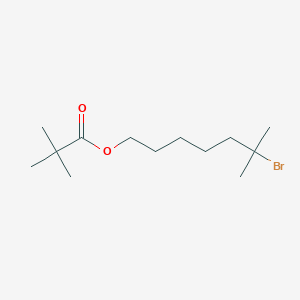
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
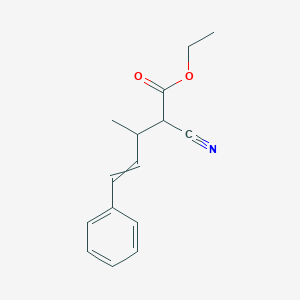
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
